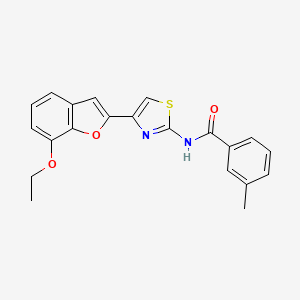![molecular formula C20H18ClN3O3S B2603231 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893944-70-2](/img/structure/B2603231.png)
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA . These techniques provide information about the vibrational modes of the molecules, the electronic transitions, and the thermal stability of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For instance, ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA can provide information about the vibrational modes of the molecules, the electronic transitions, and the thermal stability of the compound .Scientific Research Applications
Antioxidant Activity
A study on pyrazole-acetamide derivatives has shown significant antioxidant activity. The research involved synthesizing and characterizing two coordination complexes of pyrazole-acetamide derivatives, which were evaluated in vitro for their antioxidant capabilities using various assays. These complexes presented considerable antioxidant properties, underscoring the potential of such compounds in combating oxidative stress-related diseases or in applications requiring antioxidant stability (Chkirate et al., 2019).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of organic crystals, including derivatives similar to the compound , have been theoretically investigated to understand their potential in photonic devices. These studies suggest that such compounds can be excellent candidates for applications in optical switches, modulators, and other photonic devices due to their favorable (hyper)polarizability values (Castro et al., 2017).
Antimicrobial Activity
Research into the synthesis and characterization of pyrazole-acetamide derivatives has also touched on their antimicrobial potential. Coordination complexes constructed from these derivatives have shown outstanding antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study highlights the effectiveness of these compounds as potential antibacterial agents, presenting a promising avenue for developing new antibiotics (Chkirate et al., 2022).
Antitumor Evaluation
A series of derivatives synthesized from the core structure of pyrazolo[3,4-d]pyrimidine, related to the compound of interest, has been evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. This research found that certain derivatives exhibited mild to moderate antitumor activity, indicating the potential of such compounds in cancer treatment research (El-Morsy et al., 2017).
Crystal Structure and Molecular Conformation
Investigations into the crystal structure and molecular conformation of compounds closely related to "2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide" provide insights into their chemical behavior and interaction potentials. Studies have detailed the diverse molecular conformations and the role of hydrogen bonding in forming supramolecular architectures, which are crucial for understanding the reactivity and potential applications of these compounds (Narayana et al., 2016).
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis, characterization, and potential applications. Pyrazole derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, anti-tuberculosis, antioxidant, and antiviral properties . Therefore, this compound could be of interest in the development of new therapeutic agents.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-3-2-4-16(9-13)24-20(17-11-28(26,27)12-18(17)23-24)22-19(25)10-14-5-7-15(21)8-6-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWMGEXEVIIBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2603148.png)
![ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2603149.png)



![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide](/img/structure/B2603157.png)
![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)
![tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2603160.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2603161.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2603162.png)



